The Strategic Role of (E)-3-Benzylidenedihydrofuran-2(3H)-one in Modern Drug Development: Synthesis, Mechanisms, and Applications
The Strategic Role of (E)-3-Benzylidenedihydrofuran-2(3H)-one in Modern Drug Development: Synthesis, Mechanisms, and Applications
Executive Summary
In the landscape of medicinal chemistry, the
Chemical Profile & Structural Significance
The structural architecture of (E)-3-Benzylidenedihydrofuran-2(3H)-one consists of a
Quantitative Physicochemical Data
The following table summarizes the core chemical parameters essential for formulation and synthetic planning[2]:
| Property | Value | Structural Rationale |
| CAS Number | 6285-99-0 | Unique identifier for the specific isomeric form. |
| Molecular Formula | C₁₁H₁₀O₂ | Provides the baseline for mass spectrometry validation. |
| Molecular Weight | 174.20 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| IUPAC Name | (3Z)-3-benzylideneoxolan-2-one | Nomenclature reflects stereochemical priority rules[2]. |
| Computed XLogP3 | 2.2 | Optimal lipophilicity for cellular membrane permeability[2]. |
| Topological Polar Surface Area | 26.3 Ų | Excellent profile for oral bioavailability and tissue distribution[2]. |
Biological Mechanisms & Pharmacological Applications
The parent compound serves as the structural foundation for potent anti-inflammatory agents. When the phenyl ring is functionalized—most notably with a 3,5-di-tert-butyl-4-hydroxy moiety to form the derivative KME-4 —the molecule perfectly mimics the lipid chain and hydroperoxide intermediate of arachidonic acid[3].
This structural mimicry allows these derivatives to act as potent dual inhibitors of the arachidonic acid cascade. Clinical and in vitro data demonstrate that (E)-KME-4 inhibits prostaglandin synthetase (PGS/COX) with an IC₅₀ of 0.28 μM and 5-lipoxygenase (5-LOX) with an IC₅₀ of 1.05 μM[4]. By blocking both pathways simultaneously, these compounds prevent the "shunting" effect often seen with selective COX-2 inhibitors, thereby reducing gastrointestinal and cardiovascular toxicity[1][3].
Caption: Dual inhibition of COX-2 and 5-LOX by α-benzylidene-γ-butyrolactone derivatives.
Synthesis Methodologies: Stereoselective Wittig Olefination
While direct aldol condensation of
Experimental Protocol
Causality Check: The use of a stabilized ylide ensures that the reaction is under thermodynamic control. The bulky phenyl ring naturally orients away from the lactone carbonyl oxygen during the collapse of the oxaphosphetane intermediate, highly favoring the (E)-isomer.
Step 1: Ylide Preparation
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Dissolve 1.0 equivalent of 3-bromodihydrofuran-2(3H)-one and 1.1 equivalents of triphenylphosphine in anhydrous toluene.
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Reflux the mixture for 12 hours under an inert argon atmosphere to form the phosphonium salt. Isolate the precipitate via vacuum filtration.
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Suspend the salt in anhydrous THF at 0 °C. Slowly add a mild base (e.g., triethylamine) to generate the stabilized ylide, 3-(triphenylphosphoranylidene)dihydrofuran-2(3H)-one. The solution will turn pale yellow, self-validating the ylide formation.
Step 2: Olefination
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Add 1.05 equivalents of dropwise to the ylide solution.
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Heat the reaction mixture to 60 °C for 4-6 hours[5]. Rationale: Elevated temperature provides the necessary activation energy for the oxaphosphetane intermediate to collapse into the desired alkene.
Step 3: Workup and Purification
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Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract three times with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to remove the triphenylphosphine oxide byproduct. Recrystallize from cold ethanol to yield the pure (E)-isomer.
Self-Validating Analytical Workflows
To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical workflow must be executed. Relying on a single analytical method is insufficient for stereochemical confirmation.
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HPLC Analysis: Utilized first to confirm chemical purity (>98%) and resolve any trace amounts of the (Z)-isomer.
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¹H-NMR (400 MHz, CDCl₃): This is the definitive diagnostic tool. The vinylic proton (
to the carbonyl) in the (E)-isomer experiences an anisotropic deshielding effect from the adjacent carbonyl oxygen, causing it to appear significantly downfield (typically ~7.5 ppm) compared to the (Z)-isomer. -
LC-MS: Confirms the exact molecular mass, yielding a prominent [M+H]⁺ peak at m/z 175.07.
Caption: Self-validating analytical workflow for isolating and confirming the (E)-isomer.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 914711, (E)-3-Benzylidenedihydrofuran-2(3H)-one." PubChem. Available at:[Link]
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Katsumi, I., et al. "Studies on styrene derivatives. I. Synthesis and antiinflammatory activities of alpha-benzylidene-gamma-butyrolactone derivatives." Chemical and Pharmaceutical Bulletin, vol. 34, no. 1, 1986, pp. 121-129. Available at:[Link]
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Scholz, M., et al. "Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs." PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Sources
- 1. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-3-Benzylidenedihydrofuran-2(3H)-one | C11H10O2 | CID 914711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
